molecular formula C11H15N3O3 B2864640 3-(1-(Cyclobutanecarbonyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034243-57-5

3-(1-(Cyclobutanecarbonyl)azetidin-3-yl)imidazolidine-2,4-dione

Cat. No.: B2864640
CAS No.: 2034243-57-5
M. Wt: 237.259
InChI Key: IOYKHJJOOKRYBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-(Cyclobutanecarbonyl)azetidin-3-yl)imidazolidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclobutanecarbonyl group, an azetidinyl moiety, and an imidazolidine-2,4-dione core. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Cyclobutanecarbonyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation, which is a reaction between an aldehyde or ketone and a compound containing an active methylene group in the presence of a base. This method is often followed by cyclization reactions to form the imidazolidine-2,4-dione core .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also common to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(1-(Cyclobutanecarbonyl)azetidin-3-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(1-(Cyclobutanecarbonyl)azetidin-3-yl)imidazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-(Cyclobutanecarbonyl)azetidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-(Cyclobutanecarbonyl)azetidin-3-yl)imidazolidine-2,4-dione is unique due to its cyclobutanecarbonyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for developing new drugs and materials.

Properties

IUPAC Name

3-[1-(cyclobutanecarbonyl)azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c15-9-4-12-11(17)14(9)8-5-13(6-8)10(16)7-2-1-3-7/h7-8H,1-6H2,(H,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOYKHJJOOKRYBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CC(C2)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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